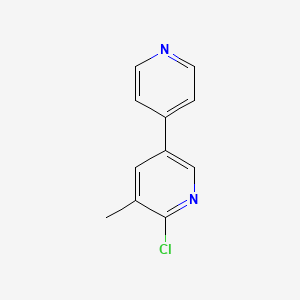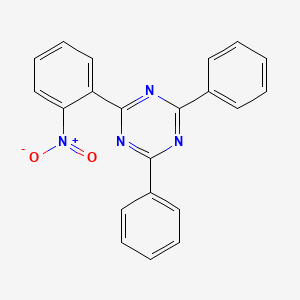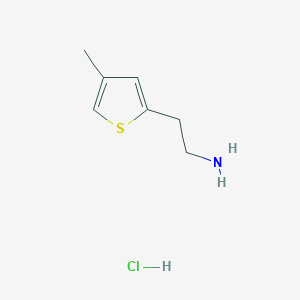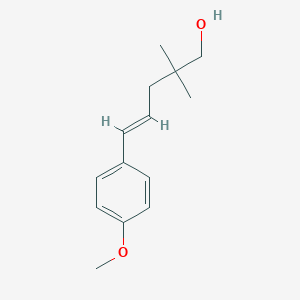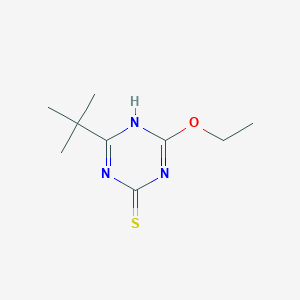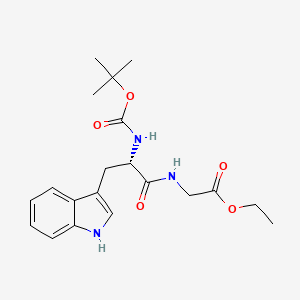
Boc-Trp-Gly-Oet
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Trp-Gly-Oet, also known as N-tert-Butyloxycarbonyl-L-tryptophanyl-glycine ethyl ester, is a synthetic dipeptide. It is composed of three main components: tert-butyloxycarbonyl (Boc) as a protecting group, tryptophan (Trp) as an amino acid, and glycine ethyl ester (Gly-Oet) as another amino acid derivative. This compound is widely used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Trp-Gly-Oet typically involves the following steps:
Protection of Tryptophan: The amino group of tryptophan is protected using tert-butyloxycarbonyl (Boc) to form Boc-Trp-OH.
Coupling with Glycine Ethyl Ester: Boc-Trp-OH is then coupled with glycine ethyl ester using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity. Industrial methods may also involve the use of ionic liquids as solvents to enhance reaction efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Trp-Gly-Oet undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Coupling Reactions: It can be further coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Major Products Formed
Applications De Recherche Scientifique
Boc-Trp-Gly-Oet has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biochemical Studies: It serves as a model compound in studies of peptide behavior and interactions.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: It is employed in the production of peptide-based materials and biopolymers.
Mécanisme D'action
The mechanism of action of Boc-Trp-Gly-Oet involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group of tryptophan, preventing unwanted side reactions during peptide coupling. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains . The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Trp-OH: N-tert-Butyloxycarbonyl-L-tryptophan, used in similar peptide synthesis applications.
Boc-Gly-Oet: N-tert-Butyloxycarbonyl-glycine ethyl ester, another protected amino acid derivative used in peptide synthesis.
Uniqueness
Boc-Trp-Gly-Oet is unique due to its combination of tryptophan and glycine ethyl ester, providing specific properties and reactivity in peptide synthesis. Its stability and ease of deprotection make it a valuable compound in various biochemical and industrial applications .
Propriétés
Numéro CAS |
38428-01-2 |
|---|---|
Formule moléculaire |
C20H27N3O5 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
ethyl 2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate |
InChI |
InChI=1S/C20H27N3O5/c1-5-27-17(24)12-22-18(25)16(23-19(26)28-20(2,3)4)10-13-11-21-15-9-7-6-8-14(13)15/h6-9,11,16,21H,5,10,12H2,1-4H3,(H,22,25)(H,23,26)/t16-/m0/s1 |
Clé InChI |
KXSMVUHWAFNXLU-INIZCTEOSA-N |
SMILES isomérique |
CCOC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


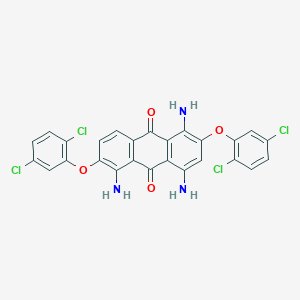
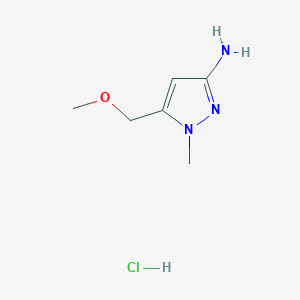
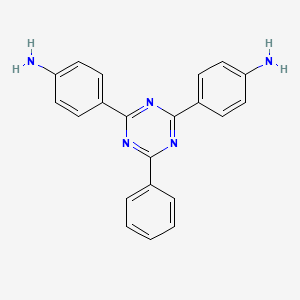
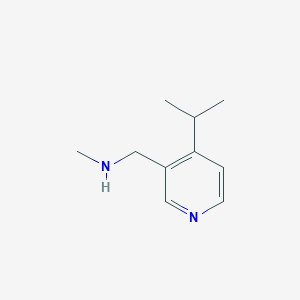


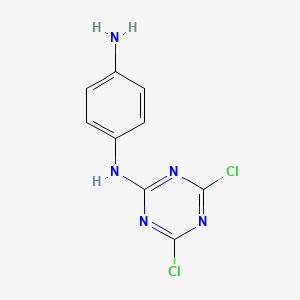
![5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13132580.png)
